6,13-Pentacenequinone
Overview
Description
6,13-Pentacenequinone is an organic compound belonging to the class of linear para-acenequinones. It is formed by substituting two hydrogen atoms with two oxygen atoms in a polycyclic aromatic hydrocarbon. This compound is known for its applications in organic thin film devices, such as organic light-emitting diodes (OLEDs), organic thin film transistors (OTFTs), organic photodetectors, and solar cells .
Mechanism of Action
C22H12O2C_{22}H_{12}O_{2}C22H12O2
. This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
It has been used in the deposition of thin films on n-si substrates by thermal evaporation . It also serves as a precursor to diarylpentacenes, which are potential organic field-effect transistors .
Result of Action
It has been suggested that the compound could potentially influence the electronic structure of the lowest excited triplet state .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 6,13-Pentacenequinone, factors such as temperature and pressure could potentially affect its deposition on substrates . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method to synthesize 6,13-Pentacenequinone involves the condensation of o-phthalaldehyde and 1,4-cyclohexanedione . This reaction is high-yielding and utilizes readily available starting materials. Another method involves the in situ preparation of a novel organo-inorganic this compound–TiO2 coupled semiconductor nanosystem through a solvothermal method .
Industrial Production Methods: Industrial production of this compound typically involves the deposition of thin films on n-Si substrates by thermal evaporation . This method is used to produce high-purity this compound for various applications in organic electronics.
Chemical Reactions Analysis
Types of Reactions: 6,13-Pentacenequinone undergoes several types of chemical reactions, including nucleophilic addition, oxidation, and reduction. For instance, nucleophilic addition of bulky aryl substituents to this compound can be achieved using lithium organic reagents .
Common Reagents and Conditions:
Nucleophilic Addition: Lithium organic reagents are commonly used for nucleophilic addition reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used to modify the quinone structure.
Major Products: The major products formed from these reactions include various substituted pentacenes, which differ in their crystal packing and photochemical stability .
Scientific Research Applications
6,13-Pentacenequinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentacene: Known for its high charge mobility and use in organic field-effect transistors.
Anthraquinone: Another quinone derivative with applications in dyes and pigments.
6,13-Bis(m-tolyl)pentacene: A derivative with improved solubility and stability for use in spin coating of organic field-effect transistors.
Uniqueness: 6,13-Pentacenequinone is unique due to its strong photoluminescence and potential for use in UV detectors. Its ability to form stable thin films and its applications in organic electronics further distinguish it from other similar compounds .
Properties
IUPAC Name |
pentacene-6,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCVADNIXDUEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184375 | |
Record name | 6,13-Pentacenequinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 6,13-Pentacenequinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11292 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3029-32-1 | |
Record name | 6,13-Pentacenequinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,13-Pentacenequinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,13-Pentacenedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6,13-pentacenequinone?
A1: this compound has a molecular formula of C22H12O2 and a molecular weight of 308.33 g/mol.
Q2: What are the characteristic spectroscopic features of PQ?
A2: PQ exhibits characteristic peaks in various spectroscopic techniques:
- UV-Vis Spectroscopy: Absorption peaks at 390 nm and 412 nm attributed to π-π and n-π transitions respectively. []
- Photoluminescence (PL) Spectroscopy: Emission peaks observed around 500-600 nm (bulk phase) and 600-750 nm (thin film phase). The exact peak positions can vary slightly depending on the crystal phase and growth conditions. [, ]
- Infrared Spectroscopy (FTIR): Characteristic peaks for C=O and C=C bonds can help differentiate PQ from pentacene. []
Q3: Does PQ exhibit polymorphism?
A3: Yes, PQ exhibits polymorphism, meaning it can exist in different crystal structures. Notably, it has a distinct "thin-film" polymorph on substrates like SiO2, differing from its bulk single-crystal structure. [, , , ]
Q4: How does the molecular packing of PQ differ from its parent compound, pentacene?
A4: Unlike pentacene, which adopts a herringbone packing arrangement, PQ exhibits a more planar, stacked arrangement in its thin-film polymorph. This difference arises from the presence of oxygen atoms in PQ, introducing electrostatic interactions (O-π interactions) that favor the planar stacking. []
Q5: What is the impact of this compound on pentacene thin film growth?
A5: Even at low concentrations (2-20%), PQ does not intercalate into pentacene films but can influence the film structure. It can suppress the formation of pentacene bulk phase crystallites, leading to smaller grain sizes and potentially influencing charge transport properties. []
Q6: How does the ionization energy of PQ change in mixed films with pentacene?
A6: The ionization energy of mixed pentacene/PQ films depends on the molecular orientation and mixing ratio, offering potential for tuning energy level offsets in organic electronic devices. []
Q7: Can this compound be used as a protective layer for pentacene-based devices?
A7: Yes, a crystalline PQ layer on pentacene TFTs can act as a hydrophobic barrier, protecting the underlying pentacene from ambient moisture and oxygen. This protection arises from the good interface formed between the crystalline PQ and pentacene layers. []
Q8: Can PQ serve as an electron-transporting layer in organic electronic devices?
A8: Potentially, yes. Theoretical calculations suggest that fluorination of PQ can significantly lower its lowest unoccupied molecular orbital (LUMO) level, potentially enhancing its electron transport properties. []
Q9: Does PQ exhibit photocatalytic activity?
A9: Yes, PQ has demonstrated photocatalytic activity for hydrogen production under solar light, with impressive hydrogen evolution rates reported. [, ]
Q10: How does PQ's photocatalytic activity compare to inorganic photocatalysts?
A10: PQ-TiO2 nanocomposites have shown significantly higher hydrogen evolution rates compared to pure TiO2 under UV-visible light, highlighting the potential of PQ-based hybrid photocatalysts. []
Q11: What other catalytic applications have been explored for PQ?
A11: PQ/TiO2 nanocomposites have demonstrated enhanced photocatalytic activity for the degradation of methylene blue dye under visible light irradiation. []
Q12: Have computational methods been used to study PQ?
A12: Yes, density functional theory (DFT) calculations have been employed to:
- Investigate the electronic structure and charge transport properties of PQ and its derivatives. [, , ]
- Analyze molecular packing motifs and explain the planar stacking observed in PQ crystals. []
Q13: How does fluorination affect the electronic properties of PQ?
A13: Theoretical studies suggest that fluorination of PQ's outer rings can significantly lower its LUMO level, potentially enhancing its electron transport properties and making it suitable for n-type semiconductor applications. []
Q14: What is the impact of introducing bulky aryl substituents on the properties of PQ?
A14: Attaching bulky aryl substituents to PQ can influence its crystal packing and photochemical stability, impacting its performance in organic electronic devices. []
Q15: Is PQ susceptible to degradation?
A15: PQ demonstrates good stability under ambient conditions but can be photoreduced in the presence of electron donors like alcohols and amines. [, ]
Q16: How can the stability of PQ-based devices be enhanced?
A16: Incorporating a hydrophobic crystalline PQ layer on pentacene TFTs can improve ambient stability by preventing the diffusion of moisture and oxygen. []
Q17: How is PQ typically synthesized?
A17: PQ is commonly synthesized via the crossed aldol condensation of phthalaldehyde and 1,4-cyclohexanedione. This reaction can be carried out in various conditions, including pressurized hot water without the need for additional catalysts. []
Q18: What analytical techniques are used to characterize PQ?
A18: Various techniques are employed for PQ characterization:
- X-ray diffraction (XRD): Used to determine crystal structure and study thin film polymorphism. [, , , , ]
- Atomic force microscopy (AFM): Provides insights into surface morphology and film growth mechanisms. [, , , ]
- Scanning electron microscopy (SEM): Used to visualize morphology and study film growth. [, ]
- Ultraviolet photoelectron spectroscopy (UPS): Provides information about energy levels and electronic structure. [, ]
- Gas chromatography-mass spectrometry (GCMS): Used to identify PQ within complex mixtures. [, ]
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